3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, dimethylphenyl, and ethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chlorobenzaldehyde, 3,4-dimethylaniline, and ethyl acetoacetate can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- 4-phenylthieno[3,2-c]quinoline derivatives
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline exhibits unique structural features and chemical properties. The presence of the pyrazoloquinoline core and specific substituents contributes to its distinct reactivity and potential applications. Its unique combination of functional groups allows for diverse chemical modifications and the exploration of various biological activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-4-18-6-12-24-22(14-18)26-23(15-28-24)25(19-7-9-20(27)10-8-19)29-30(26)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMNKUFQYCMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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